![molecular formula C16H14N2O3S2 B2698738 N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide CAS No. 849685-78-5](/img/structure/B2698738.png)
N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide
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Overview
Description
“N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide” is a chemical compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This type of compound is often found in various pharmaceuticals and dyes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a methylsulfonyl group (-SO2CH3), and an amide group (CONH2). The benzothiazole ring is aromatic and planar, which could contribute to the compound’s stability and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the benzothiazole ring, the methylsulfonyl group, and the amide group would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Antimalarial and Antiviral Potential
- Some derivatives of N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide have shown promising antimalarial activity and potential against COVID-19. Specifically, their ability to inhibit Plasmepsin-1 and Plasmepsin-2, crucial enzymes in malaria parasites, and their binding affinity against SARS-CoV-2 main protease and Spike Glycoprotein, indicate potential for therapeutic use in both malaria and COVID-19 treatment (Fahim & Ismael, 2021).
Antiarrhythmic Activity
- Research on substituted 4-[(methylsulfonyl)amino]benzamides, which share a structural similarity with N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide, has revealed significant Class III antiarrhythmic activity. These compounds have demonstrated efficacy in prolonging the duration of action potentials, indicating potential use in treating arrhythmias (Ellingboe et al., 1992).
Anticancer Applications
- Various derivatives of N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide have been synthesized and shown anticancer activity. For instance, specific compounds demonstrated high proapoptotic activity against melanoma cell lines, indicating potential for development as anticancer agents (Yılmaz et al., 2015).
Inhibition of Na+/H+ Exchanger
- Certain benzoylguanidines derived from 2-methyl-5-(methylsulfonyl)benzamide have shown to inhibit the Na+/H+ exchanger effectively. This is significant for potential applications in treating acute myocardial infarction, as inhibition of this exchanger can help preserve cellular integrity during cardiac ischemia and reperfusion (Baumgarth et al., 1997).
Antimicrobial and Antifungal Properties
- Research into derivatives of N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide has shown that they possess antimicrobial and antifungal properties. These compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as against the fungus Candida albicans, suggesting potential in developing new antimicrobial and antifungal agents (Sych et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S2/c1-10-17-14-8-5-12(9-15(14)22-10)18-16(19)11-3-6-13(7-4-11)23(2,20)21/h3-9H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSZYFZHGUJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylbenzo[d]thiazol-6-yl)-4-(methylsulfonyl)benzamide |
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